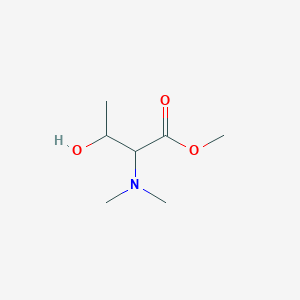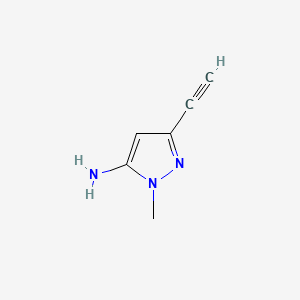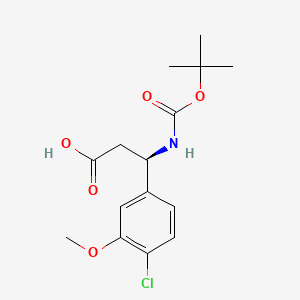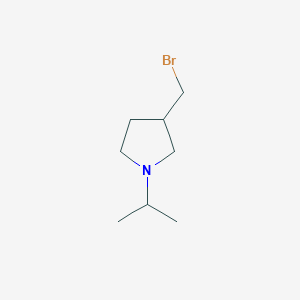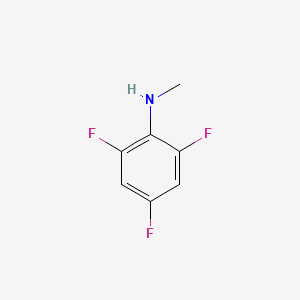
2,4,6-Trifluoro-N-methylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6-Trifluoro-N-methylaniline is an organic compound with the molecular formula C7H6F3N It is a derivative of aniline, where three hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2, 4, and 6 positions, and the amino group is methylated
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic aromatic substitution reaction, where a precursor such as 2,4,6-trifluoronitrobenzene is reduced to the corresponding aniline derivative . Another approach involves the direct fluorination of N-methylaniline using fluorinating agents under controlled conditions .
Industrial Production Methods
Industrial production of 2,4,6-Trifluoro-N-methylaniline may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The process requires careful control of temperature and pressure to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
2,4,6-Trifluoro-N-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups or reduce other functional groups present in the molecule.
Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4) are often used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted aniline derivatives .
Wissenschaftliche Forschungsanwendungen
2,4,6-Trifluoro-N-methylaniline has several applications in scientific research:
Wirkmechanismus
The mechanism by which 2,4,6-Trifluoro-N-methylaniline exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of fluorine atoms can enhance the compound’s stability and bioavailability, making it a valuable scaffold in drug design .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Trifluoromethyl)aniline: Similar structure but with a trifluoromethyl group instead of three fluorine atoms.
2-Methyl-3-(trifluoromethyl)aniline: Contains a trifluoromethyl group and a methyl group on the benzene ring.
2,4,6-Trifluoroaniline: Similar to 2,4,6-Trifluoro-N-methylaniline but without the methyl group on the amino nitrogen.
Uniqueness
This compound is unique due to the specific arrangement of fluorine atoms and the methylation of the amino group. This structure imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, which can be advantageous in various applications .
Eigenschaften
Molekularformel |
C7H6F3N |
|---|---|
Molekulargewicht |
161.12 g/mol |
IUPAC-Name |
2,4,6-trifluoro-N-methylaniline |
InChI |
InChI=1S/C7H6F3N/c1-11-7-5(9)2-4(8)3-6(7)10/h2-3,11H,1H3 |
InChI-Schlüssel |
LBKPRADDIBQYGY-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=C(C=C(C=C1F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[5-Bromo-2-(2-methoxyethoxy)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B13490730.png)
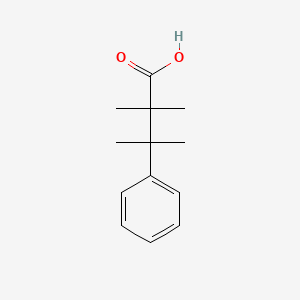
![Methyl 6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylate](/img/structure/B13490739.png)
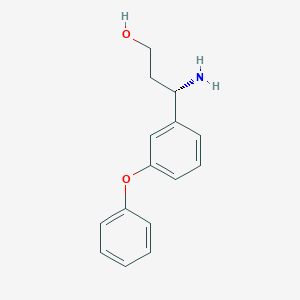
![6,6-Difluorospiro[3.3]heptane-2-thiol](/img/structure/B13490748.png)
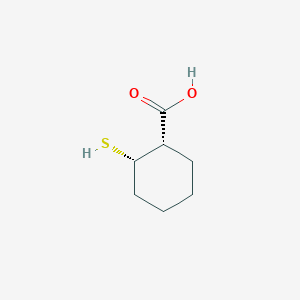
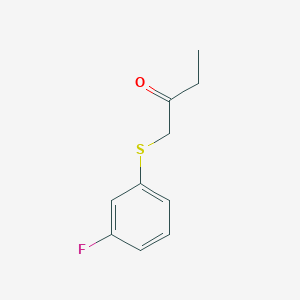
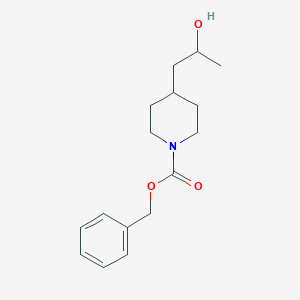
![Methyl 3-bromo-5-[(chlorocarbonyl)oxy]benzoate](/img/structure/B13490780.png)

